Ferric tartrate

Descripción general

Descripción

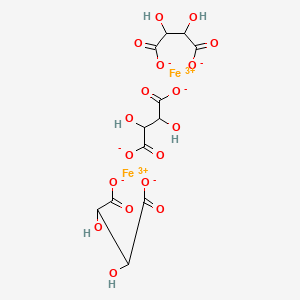

Ferric tartrate, also known as iron(III) tartrate, is a coordination compound formed by the reaction of ferric ions (Fe³⁺) with tartrate ions (C₄H₄O₆²⁻). It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound is known for its reddish-brown color and is often used in analytical chemistry and plant cell culture .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ferric tartrate can be synthesized by reacting ferric chloride (FeCl₃) with sodium tartrate (Na₂C₄H₄O₆) in an aqueous solution. The reaction typically occurs under mild conditions, with the ferric chloride being dissolved in water and then mixed with the sodium tartrate solution. The resulting this compound precipitates out of the solution and can be collected by filtration and dried .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the controlled reaction of ferric chloride with sodium tartrate in large reactors. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the product. The precipitated this compound is then filtered, washed, and dried before being packaged for use .

Análisis De Reacciones Químicas

Thermal Decomposition Pathways

Ferric tartrate undergoes thermal decomposition in multiple stages, producing metal oxides. A thermogravimetric analysis (TGA) study revealed:

Decomposition Steps

| Step | Temperature Range (°C) | Weight Loss (%) | Process Description | Product |

|---|---|---|---|---|

| 1 | 50–120 | 13.93 | Loss of water of crystallization | Anhydrous Fe₂(C₄H₄O₆)₃ |

| 2 | 200–290 | 61.96 | Decomposition of anhydrous compound | Fe₂O₃ |

The decomposition of iron(III) tartrate hydrate (Fe₂(C₄H₄O₆)₃·nH₂O) is exothermic, with a sharp exothermic peak at 270°C corresponding to Fe₂O₃ formation .

Mixed Metal Tartrate Systems

In a CoFe₂O₄ synthesis study, a 1:1 molar mixture of cobalt tartrate (CoC₄H₄O₆) and this compound decomposed at 750°C to form nanocrystalline cobalt ferrite (CoFe₂O₄). Kinetic analysis indicated an activation energy of 89.5 kJ/mol for decomposition, with particle sizes increasing from 52 nm to 111 nm at higher calcination temperatures .

Redox Behavior in Alkaline Media

This compound participates in redox reactions under alkaline conditions, particularly when stabilized by chelating agents like EDTA. Key findings include:

Cyclic Voltammetry (CV) Analysis

| System | Reduction Peak (V) | Oxidation Peak (V) | Midpoint Potential (V) |

|---|---|---|---|

| EDTA-Fe + tartrate (pH 10) | -0.157 | 0.007 | -0.075 |

| EDTA-Fe alone (pH 10) | -0.160 | 0.005 | -0.078 |

| Tartrate-Fe alone (pH 10) | -0.776 | N/A | N/A |

The reversible Fe³⁺/Fe²⁺ redox couple in the EDTA-Fe-tartrate system enables efficient electron transfer, critical for applications like bioelectrochemical ammonia recovery .

Stabilization Mechanism

At pH 10, tartrate prevents Fe³⁺ hydrolysis and precipitation. Without tartrate, Fe loss reached 42.64 mM after 140 h, but with a 1:1 tartrate/EDTA-Fe molar ratio, Fe remained fully dissolved .

Complexation and Stability

Tartrate enhances the stability of iron complexes in high-pH environments:

Alkaline Stability Study

| Tartrate/EDTA-Fe Molar Ratio | Fe Loss After 140 h (mM) |

|---|---|

| 0.0 | 42.64 ± 0.45 |

| 0.2 | 42.64 ± 0.45 |

| 1.0 | 0 |

Tartrate acts as a co-ligand, forming stable ternary complexes (e.g., tartrate-EDTA-Fe) that resist hydrolysis .

Aplicaciones Científicas De Investigación

Food Industry Applications

Anti-Caking Agent

Ferric tartrate is proposed as an anti-caking agent in food products, particularly in salt and its substitutes. The European Food Safety Authority (EFSA) has evaluated its safety for this purpose, concluding that it can be used at a maximum level of 106 mg/kg salt without significant health risks. Studies indicate that this compound dissociates into iron(III) and tartrate upon ingestion, with absorption rates varying between species .

Nutritional Supplement

this compound is also explored as a source of dietary iron. Its bioavailability and safety have been assessed in several studies. For instance, iron hydroxide adipate tartrate (IHAT), a related compound, showed increased hemoglobin levels in animal studies when used as a dietary supplement . This suggests that this compound could play a role in addressing iron deficiency.

Pharmaceutical Applications

Intravenous Solutions

this compound has been formulated into intravenous solutions due to its stability and efficacy as an iron supplement. Clinical evaluations have reported satisfactory results in terms of safety and effectiveness when used in parenteral preparations .

Drug Formulation

In the pharmaceutical industry, this compound is utilized for its buffering properties and stability in drug formulations. It helps maintain the desired pH levels in solutions containing antibiotics like terramycin, enhancing their stability and potency over time .

Corrosion Inhibition

Localized Corrosion Control

this compound exhibits corrosion inhibition properties, particularly for steel reinforcements in alkaline environments. Research indicates that the presence of tartrate ions can significantly reduce corrosion rates when introduced before chloride ions, demonstrating comparable effectiveness to traditional inhibitors like nitrites . This application is crucial for extending the lifespan of steel structures.

Environmental Applications

Ammonia Recovery Systems

Recent studies have investigated the use of a tartrate-EDTA-Fe complex in bioelectrochemical systems (BES) for ammonia recovery. This complex enhances the stability of iron under alkaline conditions and improves ammonia recovery rates by 3.8-fold compared to systems without it. Such applications highlight the potential for this compound in sustainable environmental technologies .

Data Tables

Case Studies

-

Safety Assessment for Food Additive

A comprehensive assessment by EFSA evaluated this compound's safety as a food additive, concluding that it poses no significant risk at specified usage levels due to its low absorption rates and favorable toxicity profile . -

Iron Supplementation Study

A study on IHAT demonstrated significant improvements in hemoglobin levels among subjects receiving dietary iron supplements containing this compound, supporting this compound's potential role in treating anemia . -

Corrosion Inhibition Research

Research conducted on the inhibition effects of this compound on steel reinforcements showed a marked decrease in weight loss due to corrosion when used prior to chloride exposure, indicating its practical application in construction materials .

Mecanismo De Acción

The mechanism of action of ferric tartrate involves its ability to donate or accept electrons during redox reactions. The ferric ions (Fe³⁺) in this compound can be reduced to ferrous ions (Fe²⁺), which can then participate in various biochemical and chemical processes. The tartrate ions act as ligands, stabilizing the ferric ions and facilitating their interactions with other molecules .

Comparación Con Compuestos Similares

Ferric tartrate can be compared with other iron(III) compounds, such as:

Ferric Citrate: Similar to this compound, ferric citrate is used as a phosphate binder and iron supplement.

Ferric Chloride: Commonly used in water treatment and as a catalyst in organic synthesis.

This compound is unique due to its specific coordination with tartrate ions, which imparts distinct chemical properties and applications compared to other ferric compounds .

Actividad Biológica

Ferric tartrate, a complex of ferric ion (Fe³⁺) and tartrate, has garnered interest in the scientific community due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects, particularly focusing on its antiproliferative properties and antimicrobial activities.

1. Synthesis and Characterization

This compound can be synthesized through the reaction of ferric chloride with sodium tartrate in an aqueous solution. The resulting compound can be characterized using techniques such as:

- Dynamic Light Scattering (DLS) : To study the size distribution of particles in solution.

- Infrared Spectroscopy (IR) : To identify functional groups and confirm the presence of the tartrate moiety.

- X-ray Diffraction (XRD) : To determine the crystalline structure.

Table 1: Characterization Techniques for this compound

| Technique | Purpose |

|---|---|

| Dynamic Light Scattering | Size distribution analysis |

| Infrared Spectroscopy | Functional group identification |

| X-ray Diffraction | Crystalline structure determination |

2.1 Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism is primarily attributed to the peroxidation of unsaturated fatty acids, leading to oxidative stress and subsequent cell death through processes such as ferroptosis.

Case Study: T24 Human Bladder Cancer Cells

- Method : Cultured T24 cells were treated with this compound.

- Results : A marked decrease in cell proliferation was observed, attributed to increased lipid peroxidation facilitated by ferric ion presence .

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T24 Bladder Cancer | 25 | Lipid peroxidation leading to ferroptosis |

2.2 Antimicrobial Activity

This compound has also shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. Studies on manganese-ferric tartrate complexes have demonstrated significant inhibitory effects on various microbial strains.

Case Study: Antimicrobial Efficacy

- Tested Organisms : Escherichia coli, Staphylococcus aureus, Bacillus subtilis.

- Results : this compound exhibited the highest activity against E. coli with a zone of inhibition measuring 16 mm, indicating its potential as an antimicrobial agent .

Table 3: Antimicrobial Activity of this compound

| Organism | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 9 |

| Bacillus subtilis | 8 |

3. Mechanistic Insights

The biological activity of this compound is closely linked to its ability to interact with cellular components and induce oxidative stress. The following mechanisms have been proposed:

- Oxidative Stress Induction : By catalyzing the formation of reactive oxygen species (ROS), this compound can disrupt cellular homeostasis.

- Ferroptosis Activation : The peroxidation of lipids leads to ferroptotic cell death, a form of regulated cell death distinct from apoptosis .

4. Conclusion

This compound represents a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its ability to induce cell death in cancer cells and inhibit microbial growth highlights its potential applications in therapeutic settings. Future research should focus on elucidating the precise molecular mechanisms underlying these effects and exploring the therapeutic viability of this compound in clinical applications.

Propiedades

Número CAS |

2944-68-5 |

|---|---|

Fórmula molecular |

C12H12Fe2O18 |

Peso molecular |

555.90 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-dihydroxybutanedioate;iron(3+) |

InChI |

InChI=1S/3C4H6O6.2Fe/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6/t3*1-,2-;;/m111../s1 |

Clave InChI |

SFOKDWPZOYRZFF-YDXPQRMKSA-H |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] |

SMILES isomérico |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] |

SMILES canónico |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+3].[Fe+3] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.